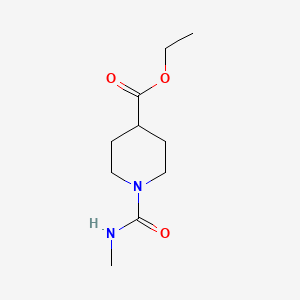
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or agonist of certain enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: Similar in structure but lacks the methylcarbamoyl group.
Ethyl 4-amino-1-piperidinecarboxylate: Contains an amino group instead of a methylcarbamoyl group.
Uniqueness
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group enhances its reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and drug development .
Properties
CAS No. |
67626-47-5 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-3-15-9(13)8-4-6-12(7-5-8)10(14)11-2/h8H,3-7H2,1-2H3,(H,11,14) |
InChI Key |
XTBGRJARFVTQPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



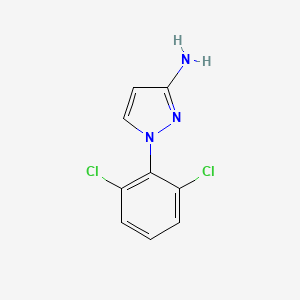
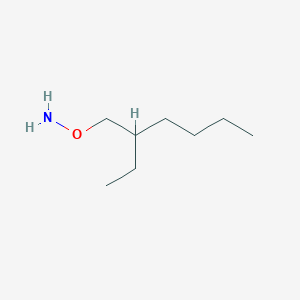

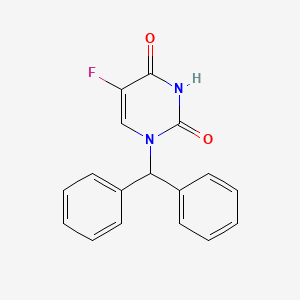
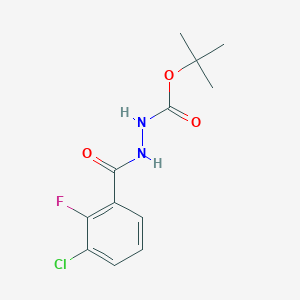

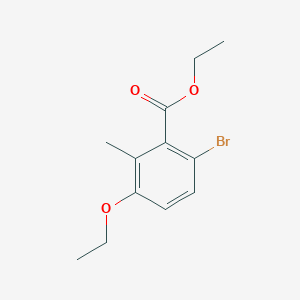
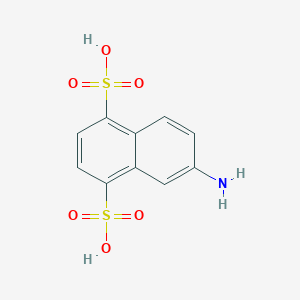
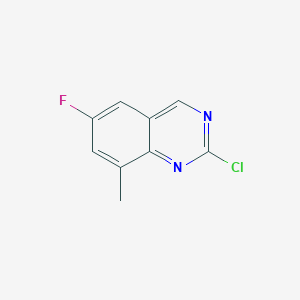
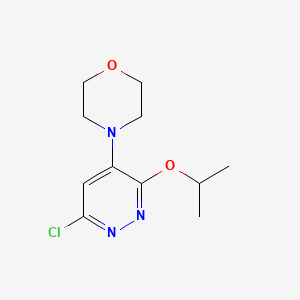

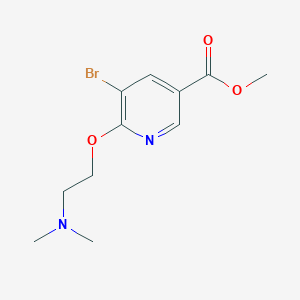
![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
